![molecular formula C6H8BrI B13497939 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3-iodobicyclo[111]pentane is an organic compound that features a bicyclo[111]pentane core structure with bromomethyl and iodine substituents
准备方法
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can be synthesized through a multi-step process starting from readily available precursors. One common method involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with an alkyne.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Introduction of Iodine Substituent: The iodine substituent can be introduced through a halogen exchange reaction using a suitable iodine source such as sodium iodide (NaI) in acetone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodine substituents can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen or carbon-carbon bonds.
Oxidation Reactions: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The iodine substituent can be reduced to form a hydrogen-substituted bicyclo[1.1.1]pentane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(azidomethyl)-3-iodobicyclo[1.1.1]pentane, while oxidation with potassium permanganate can yield this compound-1-carboxylic acid.
科学研究应用
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The unique structural properties of this compound make it a valuable scaffold for the development of new drugs with potential therapeutic applications.
Materials Science: The bicyclo[1.1.1]pentane core structure imparts rigidity and stability to materials, making this compound useful in the design of novel polymers and advanced materials.
作用机制
The mechanism of action of 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, the compound’s mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity.
相似化合物的比较
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane: This compound has a chloromethyl group instead of a bromomethyl group. The substitution of chlorine for bromine can affect the compound’s reactivity and the types of reactions it undergoes.
1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane: This compound has a fluorine substituent instead of iodine. The presence of fluorine can influence the compound’s electronic properties and its behavior in chemical reactions.
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane: This compound has a methyl group instead of iodine
The uniqueness of this compound lies in its combination of bromomethyl and iodine substituents, which provide a balance of reactivity and stability, making it a valuable compound for various scientific research applications.
属性
分子式 |
C6H8BrI |
|---|---|
分子量 |
286.94 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C6H8BrI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
InChI 键 |
CXQSWFWWCJDXDH-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)I)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)
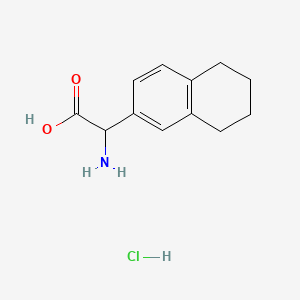

![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
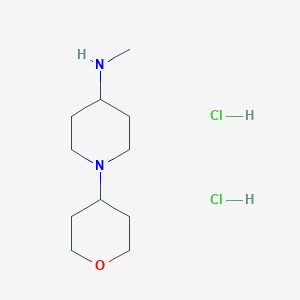
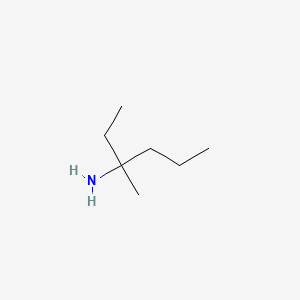
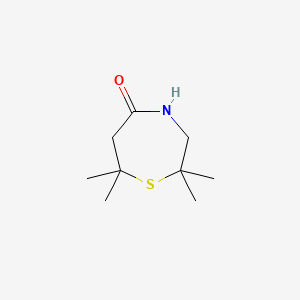
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)
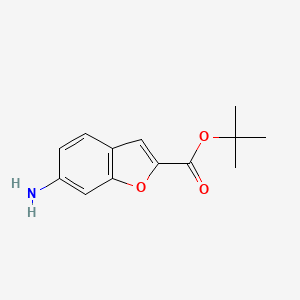

amine](/img/structure/B13497924.png)
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)

